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molecular formula C7H13NO B8458956 1-Methyl-3-pyrrolidineacetaldehyde

1-Methyl-3-pyrrolidineacetaldehyde

Cat. No. B8458956
M. Wt: 127.18 g/mol
InChI Key: NOZVWGYUAJTZIS-UHFFFAOYSA-N
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Patent
US05475020

Procedure details

Dimethylsulphoxide (0.36 ml) was added dropwise to a solution of oxalyl chloride (0.33 ml) in dry dichloromethane (8 ml) at -72°, with stirring under nitrogen. The solution was stirred at -72° for 5 min then a solution of the compound of stage (i) (325 mg) in dry dichloromethane (5 ml) was added in a stream over 3 min. The solution was stirred at -72° for 15 min then triethylamine (1.75 ml) was added. The mixture was then warmed to room temperature over 1 h. The solvent and excess triethylamine were evaporated to give the crude title compound which was used immediately in the next step.
Quantity
0.36 mL
Type
reactant
Reaction Step One
Quantity
0.33 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
[Compound]
Name
compound
Quantity
325 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
1.75 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CS(C)=O.[C:5](Cl)(=[O:9])[C:6](Cl)=O.[CH2:11]([N:13]([CH2:16][CH3:17])[CH2:14]C)[CH3:12]>ClCCl>[CH3:14][N:13]1[CH2:16][CH2:17][CH:12]([CH2:6][CH:5]=[O:9])[CH2:11]1

Inputs

Step One
Name
Quantity
0.36 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
0.33 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
8 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
compound
Quantity
325 mg
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
1.75 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution was stirred at -72° for 5 min
Duration
5 min
STIRRING
Type
STIRRING
Details
The solution was stirred at -72° for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The solvent and excess triethylamine were evaporated

Outcomes

Product
Name
Type
product
Smiles
CN1CC(CC1)CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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